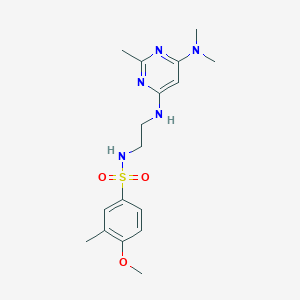

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as electrostatic interactions . For instance, the compound could interact with its targets and induce changes in their function, leading to downstream effects.

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways . These could include pathways involved in cellular signaling, metabolism, and other cellular processes.

Pharmacokinetics

Similar compounds have been found to have specific pharmacokinetic properties . For instance, they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes.

Result of Action

Similar compounds have been found to have various biological activities . These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that environmental factors such as ph and temperature can influence the action of similar compounds . For instance, these factors could affect the compound’s solubility, stability, and interaction with its targets.

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by a pyrimidine core and various functional groups, suggests a multifaceted mechanism of action that warrants detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C18H25N5O3S and a molecular weight of 427.5 g/mol. The presence of the dimethylamino group and methoxy substituent enhances its solubility and bioavailability, which are critical for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O3S |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarities to known kinase inhibitors. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote tumor growth. Preliminary studies suggest that compounds with similar structures exhibit the ability to inhibit specific kinases involved in cancer progression.

Antimicrobial Properties

This compound has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. These properties position it as a candidate for further development in treating bacterial infections.

While the exact mechanism of action for this compound remains unclear, it is hypothesized to involve several biochemical interactions:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling processes that lead to proliferation or apoptosis.

- Ion-Pair Complex Formation : Similar compounds have demonstrated the ability to form ion-associate complexes with other biomolecules, potentially influencing their activity.

Case Studies and Research Findings

Though direct studies on this compound are scarce, related compounds provide insights into its potential efficacy:

- Study on Pyrimidine Derivatives : Research on pyrimidine derivatives has shown promising results in inhibiting cancer cell lines through kinase inhibition mechanisms.

- Antibacterial Testing : Various studies have validated the antimicrobial properties of sulfonamide derivatives, suggesting that modifications can enhance their spectrum of activity.

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-12-10-14(6-7-15(12)25-5)26(23,24)19-9-8-18-16-11-17(22(3)4)21-13(2)20-16/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVGYOMJFRNQLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.